molecular formula C19H23ClN2O2S B2843435 N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide CAS No. 953210-20-3

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide

Cat. No.: B2843435
CAS No.: 953210-20-3
M. Wt: 378.92
InChI Key: AVOIOICHHGWFEO-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core linked to a benzyl-substituted piperidine moiety via a methylene bridge . This molecular architecture combines a sulfonamide pharmacophore—known for its role in enzyme inhibition—with a benzylpiperidine group, which is frequently employed in medicinal chemistry to enhance lipophilicity and potential for central nervous system (CNS) penetration . Compounds of this class are of significant interest in pharmacological research, particularly in the context of complex neurodegenerative diseases. There is a growing demand for multifunctional ligands that can simultaneously address multiple pathological targets . For instance, related 1-benzylpiperidine derivatives are actively being investigated as potential multitarget agents for Alzheimer's disease, aimed at inhibiting enzymes like acetylcholinesterase (AChE) to enhance cholinergic tone, while also modulating the serotonin transporter (SERT) to address comorbid depressive symptoms . Other research explores benzylpiperidine derivatives as reversible inhibitors of enzymes such as monoacylglycerol lipase (MAGL) . The synthesis of this compound typically involves multi-step organic reactions. A common route for a closely related analog begins with the reduction of 1-benzylpiperidin-4-one to form 1-benzylpiperidin-4-ylmethanol, followed by its conversion to the key intermediate, 1-benzylpiperidin-4-ylmethylamine . The final step is a coupling reaction between this amine and a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine in dichloromethane . Purification is commonly achieved via techniques such as column chromatography or recrystallization. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOIOICHHGWFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidin-4-ylmethanamine

A widely adopted method involves reductive amination of piperidin-4-ylmethanamine with benzaldehyde:

  • Reaction Setup :
    • Piperidin-4-ylmethanamine (1 eq), benzaldehyde (1.1 eq), and molecular sieves in methanol.
    • Stirred at 25°C for 12 hours under nitrogen.
  • Reduction :
    • Sodium cyanoborohydride (1.5 eq) added portionwise.
    • Reaction quenched with saturated NaHCO₃, extracted with DCM, and dried over MgSO₄.
  • Yield : 78–85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Alkylation of Piperidin-4-ylmethanol

Alternative routes employ alkylation of piperidin-4-ylmethanol:

  • Benzylation :
    • Piperidin-4-ylmethanol (1 eq), benzyl bromide (1.2 eq), and K₂CO₃ (2 eq) in DMF at 80°C for 6 hours.
    • Intermediate : 1-Benzylpiperidin-4-ylmethanol (yield: 70%).
  • Conversion to Amine :
    • Mitsunobu reaction with phthalimide (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
    • Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) yields (1-benzylpiperidin-4-yl)methanamine.
    • Overall Yield : 62% (two steps).

Sulfonamide Coupling Reaction

Standard Protocol

The final step involves reacting (1-benzylpiperidin-4-yl)methanamine with 4-chlorobenzenesulfonyl chloride:

  • Conditions :
    • Amine (1 eq), sulfonyl chloride (1.1 eq), and Et₃N (2 eq) in anhydrous DCM at 0°C→25°C for 4 hours.
  • Workup :
    • Washed with 1M HCl, NaHCO₃, and brine.
    • Dried (Na₂SO₄) and concentrated.
  • Purification :
    • Recrystallization from ethanol/water (4:1) affords white crystals (mp: 142–144°C).
    • Yield : 88–92%; Purity (HPLC): ≥99%.

Solvent and Base Optimization

Comparative studies highlight solvent/base effects:

Solvent Base Temperature Yield (%) Purity (%)
DCM Et₃N 25°C 92 99
THF DIPEA 40°C 85 97
Acetonitrile NaOH (aq) 0°C 78 95

Optimal conditions use DCM/Et₃N due to superior reactivity and ease of isolation.

Mechanistic Insights and Side Reactions

Sulfonamide Formation Mechanism

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in sulfonyl chloride, followed by HCl elimination. Et₃N scavenges HCl, shifting equilibrium toward product.

Common Side Products

  • Disulfonation : Occurs with excess sulfonyl chloride (mitigated by stoichiometric control).
  • Oxidation : Amine oxidation to nitroso derivatives under aerobic conditions (prevented by inert atmosphere).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 7.32–7.25 (m, 5H, benzyl–H), 3.60 (s, 2H, NCH₂Ph), 2.85 (d, J=6.8 Hz, 2H, NCH₂), 2.40–2.30 (m, 2H, piperidine–H), 1.80–1.60 (m, 3H, piperidine–H).
  • HRMS : m/z calcd for C₁₉H₂₃ClN₂O₂S [M+H]⁺: 379.1245; found: 379.1248.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ=254 nm; tᴿ=8.2 min.
  • Elemental Analysis : Calcd (%) C 60.23, H 6.11, N 7.39; Found C 60.18, H 6.09, N 7.35.

Scale-Up and Industrial Feasibility

Kilo-Lab Synthesis

  • Reactor Setup : 50 L jacketed reactor with overhead stirring and reflux condenser.
  • Process :
    • Charge (1-benzylpiperidin-4-yl)methanamine (5.0 kg, 23.6 mol) and DCM (30 L).
    • Add 4-chlorobenzenesulfonyl chloride (4.8 kg, 23.6 mol) dropwise over 1 hour.
    • Maintain at 20–25°C, stir for 4 hours, and isolate via centrifugation.
  • Output : 8.9 kg (90% yield), purity 99.2%.

Environmental Considerations

  • Waste Streams : DCM recovered via distillation (85% efficiency).
  • E-Factor : 12.5 (kg waste/kg product), compliant with PMI guidelines.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enabled automated sulfonylation:

  • Resin Loading : 1.2 mmol/g.
  • Yield : 76% after cleavage (TFA/DCM).

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 20 minutes.
  • Advantage : 50% reduction in reaction time; comparable yield (89%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Biological Research: Used as a tool compound to study receptor binding and signal transduction pathways in cellular models.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Benzylpiperidine Moieties
Compound Name Core Structure Differences Key Physical Properties Biological Activity (if reported) Reference
N-((1-Benzylpiperidin-4-yl)methyl)-1H-indazole-5-carboxamide (6c) Carboxamide replaces sulfonamide Yellow oil, 56% yield Not explicitly stated; AChE/BCHE evaluation
N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide (6b) 2-Chlorobenzyl substituent; carboxamide White solid, mp 88–89°C, 66% yield Not explicitly stated
N-(1-Benzylpiperidin-4-yl)-7-triazole-chromenone carboxamide (17) Triazole-chromenone-carboxamide scaffold Not provided AChE inhibition (IC₅₀ = 1.80 µM)
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) Diazepane replaces piperidine; sulfonamide retained Molecular weight: 379.90; IR bands at 1346 cm⁻¹ Not explicitly stated

Key Observations :

  • Sulfonamides exhibit stronger electron-withdrawing effects, which may influence receptor binding compared to carboxamides .
  • Ring System Variations : Diazepane-containing sulfonamide 10c shows a larger ring system, which may confer conformational flexibility but reduce metabolic stability compared to piperidine-based structures .
Sulfonamide Derivatives with Diverse Substituents
Compound Name Substituent Differences Key Physical Properties Reference
N-(2,2,2-Tribromoethylidene)-4-chlorobenzenesulfonamide Tribromoethylidene group Synthesized in CCl₄; IR bands at 1360 cm⁻¹
N-(tert-Butyldimethylsilyl)-4-chlorobenzenesulfonamide (1e-precursor) TBS-protected sulfonamide Colorless solid; 1H NMR data provided
N-(Silylmethyl)-4-chlorobenzenesulfonamides (1–5) Silylmethyl groups Synthesized via sulfonyl chloride + silylamines

Key Observations :

  • Protective Groups : TBS-protected sulfonamides (e.g., 1e-precursor) are intermediates for deprotection studies, highlighting strategies to modulate solubility or stability during synthesis .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide, with the CAS number 953210-20-3, is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C19H23ClN2O2S
  • Molecular Weight : 378.9 g/mol
  • Structure : The compound features a benzylpiperidine moiety linked to a chlorobenzenesulfonamide group, which is critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific signaling pathways associated with cancer cell proliferation. Notably, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cancers.

Inhibition of β-Catenin

Recent studies indicate that this compound binds to the armadillo repeat domain of β-catenin, inhibiting its interaction with TCF/LEF transcription factors. This action disrupts Wnt-dependent transcription and consequently reduces cancer cell proliferation.

Case Studies

  • Colorectal Cancer :
    • A study demonstrated that this compound significantly inhibited the growth of SW480 and HCT116 colorectal cancer cells, with IC50 values of 2 μM and 0.12 μM, respectively. This efficacy surpasses that of traditional chemotherapeutics like 5-FU .
    • In vivo experiments using HCT116 xenografts in BALB/C nu/nu mice showed a marked reduction in tumor growth and decreased expression of the proliferation marker Ki67, indicating strong anti-tumor activity .
  • Metabolic Stability :
    • The compound exhibited higher metabolic stability compared to other tested compounds when incubated with human and mouse liver microsomes, suggesting a favorable pharmacokinetic profile for further development as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Cell Proliferation Inhibition IC50 = 2 μM (SW480), 0.12 μM (HCT116)
In Vivo Efficacy Reduced tumor growth in HCT116 xenografts
Metabolic Stability Higher stability than reference compounds

Discussion

The promising biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit critical pathways involved in tumor growth positions it as a candidate for further investigation and development.

Q & A

Q. Key Factors for Optimization

  • Temperature: Elevated temperatures (60–80°C) enhance reaction rates but require controlled heating to avoid decomposition .
  • Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for sulfonylation due to their polarity and solubility properties .
  • Protecting Groups: Benzyl groups on the piperidine ring may require temporary protection to prevent side reactions .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. Advanced Research Application

  • Molecular Docking: Tools like AutoDock or Schrödinger Suite predict binding affinities to biological targets (e.g., enzymes, receptors). For example, the sulfonamide moiety may mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis .
  • Quantum Mechanical Calculations: Density Functional Theory (DFT) optimizes the compound’s geometry and electronic properties, identifying reactive sites for functionalization (e.g., fluorination to enhance lipophilicity) .
  • Pharmacophore Mapping: Align structural features (piperidine ring, sulfonamide group) with known bioactive scaffolds to prioritize derivatives for synthesis .

What analytical techniques are most reliable for structural validation and purity assessment?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl substitution on piperidine) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>99% for pharmacological studies) using reverse-phase C18 columns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₂₀H₂₄ClN₂O₂S) and detects isotopic patterns .

Q. Advanced Techniques

  • X-Ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., sulfonamide oxygen interactions) .
  • Dynamic Light Scattering (DLS): Monitors aggregation behavior in solution, critical for bioavailability studies .

How can conflicting crystallographic and spectroscopic data be reconciled?

Q. Data Contradiction Analysis

  • Case Example: Discrepancies between X-ray (planar sulfonamide group) and NMR (rotameric flexibility) may arise from crystal packing forces vs. solution-phase dynamics .
  • Resolution Strategies:
    • Variable-Temperature NMR: Detects conformational changes in solution .
    • DFT Simulations: Compare experimental and computed structures to identify dominant conformers .
    • Powder X-Ray Diffraction (PXRD): Validates bulk crystallinity and polymorphism .

What mechanisms underlie the compound’s biological activity, and how can they be experimentally validated?

Q. Advanced Mechanistic Study

  • Hypothesized Mechanisms:
    • Antimicrobial Action: Sulfonamide inhibition of dihydropteroate synthase (DHPS) via PABA antagonism .
    • Anticancer Activity: Piperidine-mediated disruption of cell cycle regulators (e.g., cyclin-dependent kinases) .
  • Validation Methods:
    • Enzyme Assays: Measure DHPS inhibition kinetics using spectrophotometric methods .
    • Cell-Based Studies: Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
    • siRNA Knockdown: Confirm target specificity by silencing putative receptors .

What strategies mitigate side reactions during functional group modifications?

Q. Advanced Synthetic Chemistry

  • Selective Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield amines during sulfonylation .
  • Catalytic Optimization: Employ Pd/C or Raney nickel for hydrogenolysis of benzyl groups without sulfonamide reduction .
  • Reaction Monitoring: Real-time TLC or inline IR spectroscopy tracks intermediate formation, minimizing over-reaction .

How does substituent variation (e.g., chloro vs. trifluoromethyl) impact physicochemical properties?

Q. Structure-Activity Relationship (SAR) Analysis

  • Lipophilicity: Chloro substituents increase logP compared to trifluoromethyl, enhancing membrane permeability .
  • Electron-Withdrawing Effects: Trifluoromethyl groups stabilize the sulfonamide moiety via resonance, altering reactivity in nucleophilic substitutions .
  • Biological Half-Life: Fluorinated derivatives exhibit slower metabolic degradation due to C-F bond stability .

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